Carbol-fuchsin free base

Description

Properties

CAS No. |

682730-74-1 |

|---|---|

Molecular Formula |

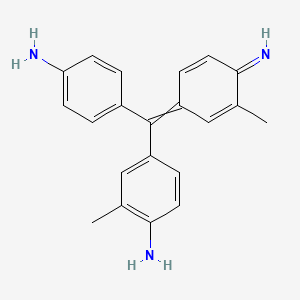

C21H21N3 |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline |

InChI |

InChI=1S/C21H21N3/c1-13-11-16(5-9-19(13)23)21(15-3-7-18(22)8-4-15)17-6-10-20(24)14(2)12-17/h3-12,23H,22,24H2,1-2H3 |

InChI Key |

RJAMLLTWCQCKGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC(=C(C=C3)N)C)C=CC1=N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbol-fuchsin free base is synthesized by dissolving basic fuchsin in ethanol and then adding phenol. The mixture is heated gently to ensure complete dissolution . The preparation involves:

- Dissolving 10 grams of basic fuchsin in 30 ml of ethanol.

- Adding the remaining quantity of ethanol and mixing well.

- Adding phenol to the solution and heating gently .

Industrial Production Methods

In industrial settings, this compound is produced in larger quantities using similar methods but with scaled-up equipment. The process involves precise control of temperature and mixing to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Carbol-fuchsin free base undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other forms of fuchsin.

Substitution: The phenol group in carbol-fuchsin can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include different derivatives of fuchsin, which can be used for various staining and diagnostic purposes .

Scientific Research Applications

Applications in Microbiology

-

Acid-Fast Staining

- Ziehl-Neelsen Staining Method : Carbol-fuchsin is a key component in this method, which is used to identify acid-fast bacilli in clinical samples. The dye forms an acid-insoluble complex with mycolic acids present in the bacterial cell wall, resulting in a bright red coloration of the bacteria against a blue background when counterstained with methylene blue .

- Sensitivity Studies : Research indicates that varying concentrations of carbol-fuchsin affect the sensitivity of the Ziehl-Neelsen method. For instance, using 0.3% carbol-fuchsin resulted in lower sensitivity compared to 1% . This highlights the importance of concentration in diagnostic accuracy.

- Histopathology

- Veterinary Medicine

Applications in Research

-

Antimicrobial Activity

- Recent studies have explored carbol-fuchsin's potential beyond staining. For instance, it has been investigated for its antifungal properties against various pathogens, including Fusarium oxysporum. The results suggest that derivatives of carbol-fuchsin exhibit significant antimicrobial activity, indicating potential applications in agricultural science .

- Histological Techniques

Case Studies

-

Comparative Effectiveness Study

- A study involving 586 sputum samples compared the standard Ziehl-Neelsen method using 1% carbol-fuchsin against a modified method using 0.3%. The findings revealed that the standard method had significantly higher sensitivity (84%) compared to the modified method (72%), emphasizing the critical role of dye concentration in diagnostic procedures .

- Application in Plant Pathology

Mechanism of Action

The mechanism of action of carbol-fuchsin free base involves its ability to penetrate the waxy cell walls of mycobacteria. The phenol component facilitates the dye’s entry into the cell wall, where it binds to the mycolic acids. This binding allows the bacteria to retain the red color of the dye even after decolorization with acid-alcohol . The compound’s effectiveness is due to its lipid-soluble nature, which enables it to penetrate and stain the bacterial cells .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Carbol-Fuchsin and Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.